Field: Materials Chemistry
Summary of the Application: Zn(II) Octaethylporphine is used in the synthesis and characterization of Zn(II)/Cd(II) based Metal-Organic Frameworks (MOFs) by a mixed ligand strategy . The synthesized MOF, referred to as ADES-1, serves as a dual functional material for reversible dye adsorption and as a heterogeneous catalyst for the Biginelli reaction .
Methods of Application: The MOF ADES-1 is synthesized via a conventional reflux method . It is characterized using various analytical methods, including Single Crystal X-Ray Diffraction (SXRD) analysis .
Results or Outcomes: ADES-1 exhibits rapid and efficient adsorption of both cationic and anionic dye molecules, with a slight preference for methyl violet (86%) compared to other dyes . It also demonstrates good stability and reusability, making it a potential functional material .
Field: Photocatalysis and Sensing
Summary of the Application: Zn(II) Octaethylporphine is used in the electrochemical synthesis of a Zn(II) based Metal Organic Framework (MOF) for photocatalytic and sensing applications .
Methods of Application: The MOF, referred to as Zn-BTC, is synthesized via an electrochemical method . It is characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Energy Dispersive X-Ray Spectroscopy (EDS), and Photoluminescence (PL) .
Results or Outcomes: Zn-BTC efficiently degrades Methylene Blue (MB) dye up to 96% under sunlight exposure after 270 minutes . It also shows maximum quenching efficiency towards 3-Nitroaniline (3-NA) (72.80%), making it an efficient material for sensing of nitroaromatic compounds (NACs) .
Field: Supramolecular Chemistry
Summary of the Application: Zn(II) Octaethylporphine is used in the formation of supramolecular host-guest chemistry for controlled photoreactivity and molecular sensing . This is a highly important field of modern inorganic and physical chemistry .
Methods of Application: The key aspect of this application is the formation of the triplet state after photoexcitation .
Results or Outcomes: The application of supramolecular host-guest chemistry allows for controlled photoreactivity and molecular sensing .
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is a complex organic compound characterized by its porphyrin structure metalated with zinc. Its molecular formula is and it has a molecular weight of approximately 598.15 g/mol . This compound is notable for its vibrant color and significant chemical properties, making it a subject of interest in various fields such as biochemistry and materials science.
The mechanism of action of ZnEtPor depends on the specific application it's designed for. Here are two potential mechanisms:
The primary reaction involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) is its formation through the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with zinc salts. This reaction typically requires specific conditions to ensure successful metalation and can be represented as follows:
The resulting compound exhibits unique electronic properties due to the presence of the zinc ion within the porphyrin ring structure. It can also participate in further reactions such as oxidation or coordination with other ligands under appropriate conditions .
Research indicates that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) possesses notable biological activities. It has been studied for its potential role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. These properties make it a candidate for applications in cancer treatment and other therapeutic areas . Additionally, its interaction with biological membranes and proteins has been explored for implications in drug delivery systems.
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) typically involves the following steps:
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) finds applications in various domains:
Interaction studies of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) have revealed its capacity to bind with various biomolecules. These studies focus on:
Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II). Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxyethyl-21H-Porphine Zinc(II) | C36H44N4Zn | Contains hydroxyl group enhancing solubility |
5-Methyl-2-(4-carboxyphenyl)-21H-Porphine Zinc(II) | C37H44N4O2Zn | Introduces carboxylic acid functionality |
2-Methyl-21H-Porphine Zinc(II) | C36H44N4Zn | Methyl substitution affects electronic properties |
The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H ,23H-porphine zinc(II) lies in its extensive ethyl substitution which enhances solubility and stability compared to other porphyrins while providing distinct optical properties suitable for various applications .